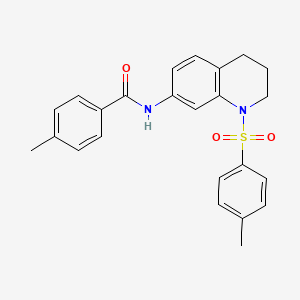

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLWQHNYUMSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.

Formation of the Benzamide Moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), thiolates

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Reduced amine derivatives

Substitution: Azide or thiolate substituted derivatives

Scientific Research Applications

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide

- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. The presence of the tosyl group also adds to its distinct properties, making it a valuable compound for various research applications.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. The compound integrates a benzamide framework with a tosylated tetrahydroquinoline moiety and a methyl substituent, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 356.43 g/mol |

| CAS Registry Number | Not specified |

| IUPAC Name | 4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide |

| Molecular Formula | C24H25N3O5S |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Nitration : Introduction of the nitro group to the benzene ring.

- Amidation : Formation of the benzamide core.

- Tosylation : Protection of the amine group with a tosyl group.

- Cyclization : Formation of the tetrahydroquinoline ring.

Each step requires specific conditions to optimize yield and purity .

Biological Activity

The biological activity of this compound has been explored in various studies:

The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors within biological systems. The nitro group may participate in redox reactions, while the tosyl group could act as a leaving group in substitution reactions. The tetrahydroquinoline moiety is hypothesized to engage with biological receptors, potentially modulating their activity.

Pharmacological Applications

Research indicates that this compound may exhibit significant anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis .

Case Studies

Several studies have investigated the biological effects of related compounds:

- A study on similar tetrahydroquinoline derivatives demonstrated their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Another research focused on the anti-inflammatory effects of related benzamide derivatives showed significant reduction in edema in animal models.

These findings suggest that this compound could share similar therapeutic benefits.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 356.43 g/mol | Anti-inflammatory; Anticancer |

| N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | 342.40 g/mol | Moderate anticancer |

| 4-methyl-N-(quinolin-7-yl)benzamide | 310.35 g/mol | Limited activity |

Q & A

Q. Key parameters for optimization :

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Reaction temperature | 0–5°C (acylation step) | |

| Solvent | Dichloromethane or DMF | |

| Catalyst | Pyridine (for tosylation) |

Advanced: How can structural modifications enhance the compound’s kinase inhibitory activity?

Answer:

Structure-activity relationship (SAR) studies of analogous tetrahydroquinoline derivatives suggest:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide’s para position improve kinase binding affinity by enhancing electrophilicity .

- Steric effects : Bulky substituents on the tosyl group may hinder interactions with ATP-binding pockets, reducing activity .

- Hydrogen bonding : The sulfonamide oxygen in the tosyl group participates in critical H-bonding with kinase residues (e.g., hinge region of EGFR), as observed in crystallographic studies of related compounds .

Q. Methodological approach :

- Molecular docking : Use software like AutoDock Vina to predict binding modes against kinase targets (e.g., JAK2, EGFR).

- In vitro kinase assays : Compare IC₅₀ values of derivatives using ADP-Glo™ kinase assays .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Critical characterization methods include:

NMR spectroscopy :

- ¹H NMR : Confirm regioselectivity of the tosyl and benzamide groups (e.g., aromatic proton splitting patterns) .

- ¹³C NMR : Identify carbonyl signals (~165–170 ppm for amides) .

Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. Experimental validation :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill curves : Evaluate bactericidal vs. bacteriostatic effects .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .

- Stability assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Q. Decomposition pathways :

- Hydrolysis of the amide bond under acidic/basic conditions .

- Sulfonamide oxidation in the presence of peroxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.